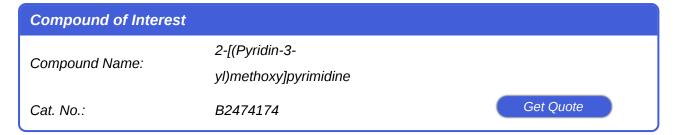


Technical Guide: 2-(Pyridin-3-yl)pyrimidine (CAS 73082-74-3)

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A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)pyrimidine (CAS 73082-74-3), a heterocyclic small molecule that serves as a core scaffold in the development of potent kinase inhibitors. This document consolidates available data on its synthesis, physicochemical properties, and biological activity, with a particular focus on its role as an inhibitor of clinically relevant kinases such as RET and Bcr-Abl. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the fields of medicinal chemistry, oncology, and drug development.

Note on Nomenclature: The CAS number 73082-74-3 is definitively assigned to the chemical structure 2-(Pyridin-3-yl)pyrimidine. The user-provided name "2-[(Pyridin-3-yl)methoxy]pyrimidine" is incorrect for this CAS number as it implies a methoxy linker that is not present in the registered structure. This guide will focus on the correct compound associated with the given CAS number.

Chemical and Physical Properties

2-(Pyridin-3-yl)pyrimidine is a small molecule composed of a pyrimidine ring linked to a pyridine ring at the 2-position. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C ₉ H ₇ N ₃	[PubChem CID: 13349629]
Molecular Weight	157.17 g/mol	[PubChem CID: 13349629]
IUPAC Name	2-(pyridin-3-yl)pyrimidine	[PubChem CID: 13349629]
CAS Number	73082-74-3	[PubChem CID: 13349629]
XLogP3-AA	0.8	[PubChem CID: 13349629]
Hydrogen Bond Donor Count	0	[PubChem CID: 13349629]
Hydrogen Bond Acceptor Count	3	[PubChem CID: 13349629]
Rotatable Bond Count	1	[PubChem CID: 13349629]
Exact Mass	157.063997 g/mol	[PubChem CID: 13349629]
Monoisotopic Mass	157.063997 g/mol	[PubChem CID: 13349629]
Topological Polar Surface Area	38.7 Ų	[PubChem CID: 13349629]
Heavy Atom Count	12	[PubChem CID: 13349629]

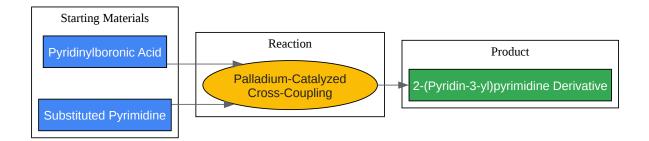
Synthesis and Experimental Protocols

The synthesis of 2-(pyridin-3-yl)pyrimidine and its derivatives typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a pyrimidine-based organometallic intermediate and a pyridine-containing coupling partner. The following is a general synthetic protocol adapted from the literature for the synthesis of 2-(pyridin-3-yl)pyrimidine derivatives.

General Synthesis of 2-(Pyridin-3-yl)pyrimidine Derivatives

A common route involves the coupling of a substituted pyrimidine with a pyridinylboronic acid. The following diagram illustrates a generalized synthetic workflow.





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General Synthetic Workflow

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis of a 2-(pyridin-3-yl)pyrimidine derivative via a Suzuki coupling reaction.

Materials:

- Substituted 2-chloropyrimidine
- · 3-Pyridinylboronic acid
- Palladium(II) acetate (Pd(OAc)2)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine



Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve the substituted 2-chloropyrimidine (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).
- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Biological Activity and Therapeutic Potential

The 2-(pyridin-3-yl)pyrimidine scaffold is a key component in a range of kinase inhibitors, demonstrating significant potential in cancer therapy. The primary targets identified in the literature are the RET (Rearranged during Transfection) proto-oncogene and the Bcr-Abl fusion protein.

Inhibition of RET Kinase

Derivatives of 2-(pyridin-3-yl)pyrimidine have been patented as potent inhibitors of wild-type and mutant forms of the RET receptor tyrosine kinase.[1] Activating mutations in the RET gene





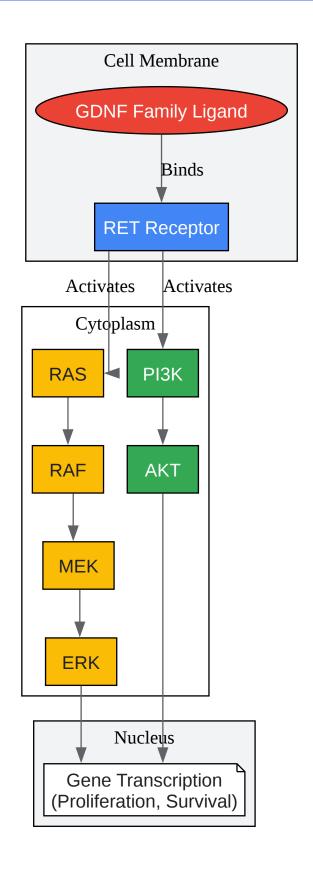


are oncogenic drivers in several types of cancer, including non-small cell lung cancer and medullary thyroid carcinoma.[2]

RET Signaling Pathway

The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation leads to uncontrolled cell growth. The following diagram illustrates a simplified RET signaling cascade.





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Simplified RET Signaling Pathway

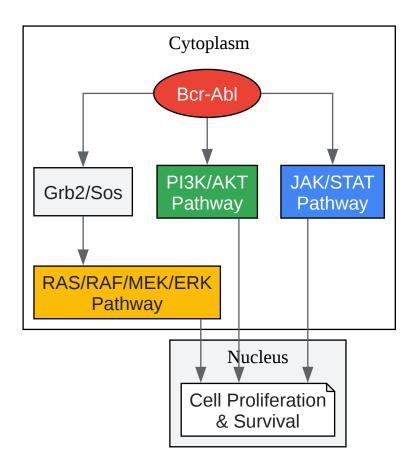


Inhibition of Bcr-Abl Kinase

A series of pyridin-3-yl pyrimidines have been synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Bcr-Abl drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways. A simplified representation of the Bcr-Abl signaling network is shown below.



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Simplified Bcr-Abl Signaling Pathway

Quantitative Biological Activity Data



The following tables summarize the inhibitory activities of representative 2-(pyridin-3-yl)pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Bcr-Abl Kinase and K562 Cell Line Inhibition[3]

Compound	Bcr-Abl IC₅₀ (μM)	K562 IC50 (μM)
A2	0.03	0.08
A8	0.02	0.06
A9	0.02	0.05
Imatinib	0.25	0.30

Table 2: RET Kinase Inhibition (Data derived from patent literature)[1]

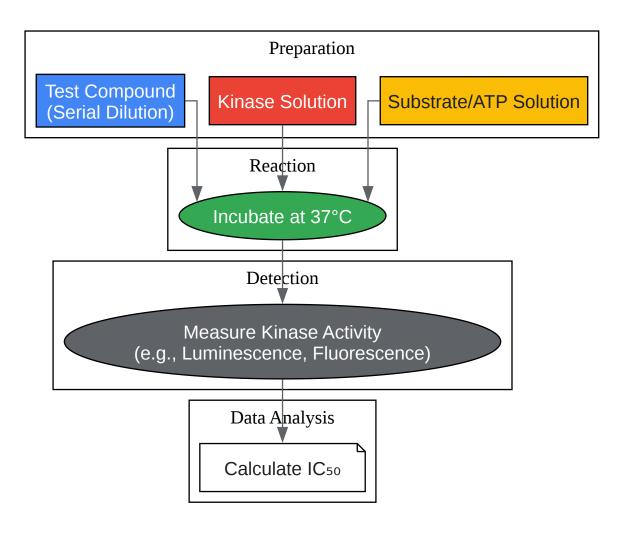
Compound Example	RET Kinase IC50 (nM)
Example 1	< 10
Example 5	< 10
Example 12	< 50

Experimental Protocols for Biological Assays

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Workflow for Kinase Inhibition Assay





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Kinase Inhibition Assay Workflow

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 37°C for a specified period (e.g., 60 minutes).



- Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
- Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

This protocol describes the use of an MTT assay to evaluate the anti-proliferative effects of a compound on cancer cell lines.

Procedure:

- Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

2-(Pyridin-3-yl)pyrimidine is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting oncogenic drivers like RET and Bcr-Abl. The synthetic routes to its derivatives are well-established, and the resulting compounds have demonstrated potent biological activity in preclinical studies. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules. Further research is



warranted to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical applications.

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References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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